

A Comparative Guide to the Mass Spectrometry of 2,5-Dimethoxytetrahydrofuran

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Compound of Interest

Compound Name: 2,5-Dimethoxytetrahydrofuran

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This guide provides a detailed comparison of the mass spectrometry data for **2,5-dimethoxytetrahydrofuran**, a key intermediate in various chemical syntheses. Understanding its behavior under different ionization techniques is crucial for accurate identification and characterization. This document presents available experimental data, outlines experimental protocols, and visualizes fragmentation pathways to support research and development efforts.

Executive Summary

Mass spectrometry is an essential analytical technique for the structural elucidation and quantification of chemical compounds. This guide focuses on the mass spectral data of **2,5-dimethoxytetrahydrofuran**, primarily obtained through Electron Ionization (EI). A comparative analysis with the structurally similar 2,5-diethoxytetrahydrofuran is included to highlight the influence of substituent groups on fragmentation patterns. While experimental Chemical Ionization (CI) data for **2,5-dimethoxytetrahydrofuran** is not readily available in public databases, this guide provides a framework for its anticipated behavior under such soft ionization conditions.

Mass Spectrometry Data: A Comparative Analysis

The following tables summarize the key mass spectrometry data for **2,5-dimethoxytetrahydrofuran** and its analogue, 2,5-diethoxytetrahydrofuran, under Electron Ionization (EI) conditions.

Table 1: Electron Ionization (EI) Mass Spectrometry Data for 2,5-Dimethoxytetrahydrofuran

Property	Value
Molecular Formula	C ₆ H ₁₂ O ₃
Molecular Weight	132.16 g/mol
CAS Number	696-59-3[1][2][3]
Ionization Method	Electron Ionization (EI)
Major Fragment Ions (m/z)	101, 71, 43
Base Peak (m/z)	101
Molecular Ion (M ⁺) (m/z)	132 (low abundance)

Data sourced from NIST WebBook and SpectraBase.[4][5]

Table 2: Electron Ionization (EI) Mass Spectrometry Data for 2,5-Diethoxytetrahydrofuran (for comparison)

Property	Value
Molecular Formula	C ₈ H ₁₆ O ₃
Molecular Weight	160.21 g/mol
CAS Number	3320-90-9[6]
Ionization Method	Electron Ionization (EI)
Major Fragment Ions (m/z)	115, 85, 71, 45
Base Peak (m/z)	115
Molecular Ion (M ⁺) (m/z)	160 (low abundance)

Data sourced from NIST WebBook.[6][7]

Experimental Protocols

While specific, detailed experimental parameters for the publicly available spectra are often not fully disclosed, a general protocol for obtaining Electron Ionization mass spectra via Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is based on standard laboratory practices for the analysis of similar volatile organic compounds.

General GC-MS Protocol for the Analysis of Alkoxytetrahydrofurans:

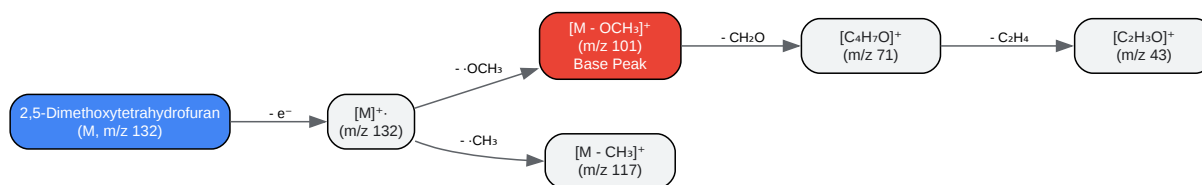
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
- **Sample Preparation:** The sample is typically diluted in a volatile organic solvent such as methanol or dichloromethane.
- **Chromatographic Separation:**
 - **GC Column:** A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS) is commonly used.
 - **Injector Temperature:** 250 °C
 - **Oven Temperature Program:** An initial temperature of 50-60 °C held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C.
 - **Carrier Gas:** Helium at a constant flow rate (e.g., 1 mL/min).
- **Mass Spectrometry Detection:**
 - **Ionization Mode:** Electron Ionization (EI)
 - **Ionization Energy:** 70 eV
 - **Source Temperature:** 230 °C
 - **Mass Range:** m/z 40-400

Fragmentation Pathways and Mechanisms

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure.

Electron Ionization Fragmentation of 2,5-Dimethoxytetrahydrofuran

The fragmentation of **2,5-dimethoxytetrahydrofuran** is initiated by the loss of an electron to form a molecular ion (M^+). This high-energy species then undergoes a series of bond cleavages to produce more stable fragment ions. The primary fragmentation pathways involve the cleavage of the C-O bonds of the methoxy groups and the fragmentation of the tetrahydrofuran ring.



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Caption: Proposed EI fragmentation pathway of **2,5-dimethoxytetrahydrofuran**.

Comparison of Fragmentation with 2,5-Diethoxytetrahydrofuran

The fragmentation pattern of 2,5-diethoxytetrahydrofuran follows a similar logic, with the initial loss of an ethoxy radical ($\cdot OCH_2CH_3$) being a prominent pathway, leading to the base peak at m/z 115. This is analogous to the loss of the methoxy radical in **2,5-dimethoxytetrahydrofuran**. The subsequent fragmentation also involves losses of neutral molecules like ethylene and formaldehyde, resulting in a different set of characteristic fragment ions.

The Potential of Chemical Ionization

Chemical Ionization (CI) is a "soft" ionization technique that results in less fragmentation and typically produces a prominent protonated molecule $[M+H]^+$. While experimental CI data for **2,5-dimethoxytetrahydrofuran** is not readily available, it is anticipated that a CI mass spectrum would show a strong signal at m/z 133, corresponding to the protonated molecule. This would be invaluable for confirming the molecular weight of the compound, which can sometimes be ambiguous in EI spectra due to the low abundance or absence of the molecular ion peak.

Conclusion

The Electron Ionization mass spectrum of **2,5-dimethoxytetrahydrofuran** provides a characteristic fragmentation pattern that is useful for its identification. The base peak at m/z 101, corresponding to the loss of a methoxy group, is a key diagnostic feature. Comparison with the mass spectrum of 2,5-diethoxytetrahydrofuran demonstrates predictable shifts in fragment ions based on the change in the alkoxy substituent. While the lack of publicly available Chemical Ionization data is a limitation, the anticipated prominent protonated molecule would offer complementary information for unambiguous molecular weight determination. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals working with this important chemical intermediate.

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